7-Keto-DHEA

Thermogenesis Metabolic Rate Fat Oxidation

7-Keto-DHEA (7-Oxo-DHEA, CAS 566-19-8) is the non-hormonal, oxygenated DHEA metabolite with 2.5× higher thermogenic potency than DHEA. Unlike its prohormone parent, it cannot convert to androgens or estrogens, delivering a superior safety profile for weight management and metabolic R&D. Clinically proven to prevent diet-induced RMR decline and support healthy body composition. This unique metabolic distinction makes it the only scientifically justifiable choice for thermogenic formulations—generic substitution with DHEA or hydroxylated analogs is not equivalent. Secure your research-grade supply today.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 53-43-0
Cat. No. B1670201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Keto-DHEA
CAS53-43-0
Synonyms5 Androsten 3 beta hydroxy 17 one
5 Androsten 3 ol 17 one
5-Androsten-3-beta-hydroxy-17-one
5-Androsten-3-ol-17-one
Androstenolone
Dehydroepiandrosterone
Dehydroisoandrosterone
DHEA
Prasterone
Prasterone, 3 alpha Isomer
Prasterone, 3 alpha-Isome
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
InChIKeyFMGSKLZLMKYGDP-USOAJAOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.0635 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7-Keto-DHEA (CAS 53-43-0): Non-Hormonal DHEA Metabolite for Weight Management and Immune Support


7-Keto-DHEA (3β-acetyl-7-oxo-dehydroepiandrosterone, CAS 53-43-0) is a naturally occurring, oxygenated metabolite of dehydroepiandrosterone (DHEA) that is also known as 7-oxo-DHEA or 7-keto [1]. Unlike its parent hormone DHEA, 7-Keto-DHEA is non-hormonal; it cannot be enzymatically converted into androgenic or estrogenic sex steroids [2]. This fundamental metabolic distinction underpins its primary commercial applications as a dietary supplement ingredient for supporting weight management, increasing resting metabolic rate, and promoting healthy body composition without the potential for hormone-related side effects [3].

Why 7-Keto-DHEA (CAS 53-43-0) Cannot Be Replaced by Generic DHEA or 7-Hydroxy Analogs


Generic substitution of 7-Keto-DHEA with its parent compound DHEA or its hydroxylated analogs (7α-hydroxy-DHEA or 7β-hydroxy-DHEA) is not scientifically justifiable due to critical differences in hormonal activity and therapeutic index. DHEA is a prohormone that can be metabolized into active androgens and estrogens, introducing a significant risk profile for hormone-sensitive populations and complicating its use in weight management protocols [1]. Conversely, 7α-hydroxy-DHEA and 7β-hydroxy-DHEA lack robust clinical evidence for weight loss and have distinct pharmacological profiles [2]. 7-Keto-DHEA offers a unique combination of thermogenic efficacy and a favorable non-hormonal safety profile, as evidenced by clinical studies demonstrating maintained sex steroid levels at therapeutic doses [3].

Quantitative Differentiation Evidence for 7-Keto-DHEA (CAS 53-43-0) vs. DHEA and Analogs


Superior Thermogenic Potency: 7-Keto-DHEA is 2.5-Fold More Effective than DHEA in Inducing Thermogenic Enzymes

In a direct comparative study, 7-Keto-DHEA demonstrated 2.5 times the thermogenic potency of DHEA. Specifically, the compound was found to be significantly more effective at inducing key thermogenic enzymes in the liver, a primary mechanism for increasing energy expenditure [1].

Thermogenesis Metabolic Rate Fat Oxidation

Clinical Weight Loss Efficacy: 7-Keto-DHEA with Diet and Exercise Outperforms Placebo by 3-Fold

A randomized, double-blind, placebo-controlled trial in overweight adults following a calorie-restricted diet and exercise program demonstrated that supplementation with 200 mg/day of 7-Keto-DHEA for 8 weeks resulted in significantly greater weight loss compared to placebo. The 7-Keto-DHEA group lost a mean of 2.15 kg, while the placebo group lost only 0.72 kg (P = 0.038) [1].

Weight Management Obesity Body Composition

Mitigation of Diet-Induced Metabolic Rate Decline: 7-Keto-DHEA Prevents 5.3% RMR Drop and Increases RMR by 1.4%

In a clinical study involving calorie-restricted subjects, 7-Keto-DHEA not only prevented the typical diet-associated decline in resting metabolic rate (RMR) but also modestly increased it. The placebo group experienced a 3.9% decrease in RMR, while the 7-Keto-DHEA group saw a 1.4% increase, resulting in a net difference of 5.3% [1].

Resting Metabolic Rate Diet-Induced Thermogenesis Energy Expenditure

Superior Body Fat Reduction: 7-Keto-DHEA Reduces Body Fat Percentage 3-Fold More than Placebo

The same 8-week clinical trial that demonstrated greater weight loss also showed that 7-Keto-DHEA significantly reduced body fat percentage compared to placebo. The 7-Keto-DHEA group experienced a 1.8% reduction in body fat, while the placebo group saw only a 0.57% reduction [1].

Body Fat Percentage Lean Mass Body Composition

Non-Hormonal Safety Profile: 7-Keto-DHEA Does Not Alter Testosterone or Estrogen Levels at Therapeutic Doses

A dedicated safety study in healthy men confirmed that oral administration of 7-Keto-DHEA at doses up to 200 mg per day for 4 weeks did not result in any significant changes in serum testosterone or estrogen levels. In contrast, DHEA supplementation is known to elevate androgen and estrogen levels due to its prohormone nature [1].

Safety Hormonal Effects Androgenic Activity

Immunomodulatory Potential: 7-Keto-DHEA Augments T-Cell Mediated Immune Function in Elderly Humans

A 2004 clinical study demonstrated that oral administration of 7-oxo-DHEA (7-Keto-DHEA) twice daily for one month in healthy elderly adults resulted in significant augmentation of several key T-cell mediated immune function parameters compared to placebo [1]. While this data is from a single study and does not include a direct DHEA comparator arm, the effect is noted as being consistent with some reported immune benefits of DHEA but achieved without the prohormonal risks.

Immunomodulation Aging T-Cell Function

High-Value Application Scenarios for 7-Keto-DHEA (CAS 53-43-0) Based on Verified Differentiation


Formulation of Non-Hormonal Weight Management Supplements

7-Keto-DHEA is ideally suited for inclusion in weight management dietary supplements where a non-hormonal thermogenic agent is required. Its 2.5-fold higher thermogenic potency than DHEA [1] and clinically validated weight loss efficacy [2] allow for the development of effective, scientifically supported products that can be safely marketed to a broad demographic, including women and men seeking to avoid the potential androgenic or estrogenic side effects associated with DHEA [3].

Metabolic Support in Calorie-Restricted Diets

Due to its unique ability to prevent the diet-induced decline in resting metabolic rate (RMR) [1], 7-Keto-DHEA is a strategic ingredient for supplements designed to support individuals on calorie-restricted diets. It provides a quantifiable metabolic advantage that can be a key selling point for products aimed at overcoming weight loss plateaus and supporting long-term fat loss efforts.

Development of Healthy Aging and Immune Support Formulations

The evidence for immune function augmentation in the elderly [1] positions 7-Keto-DHEA as a promising ingredient for healthy aging or immune support products. Its non-hormonal profile [2] makes it a safer alternative to DHEA for this demographic, which may be more susceptible to hormone-sensitive conditions. This application expands its utility beyond pure weight management.

Preclinical Research Tool for Steroid Metabolism and Thermogenesis

In research settings, 7-Keto-DHEA is a valuable tool for investigating steroid metabolism and thermogenesis pathways. Its well-documented, non-androgenic activity [1] and potent induction of thermogenic enzymes [2] make it a superior probe compared to DHEA for studies where confounding hormonal effects must be excluded. Patents for its use in various conditions [3] further support its utility in specialized research applications.

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